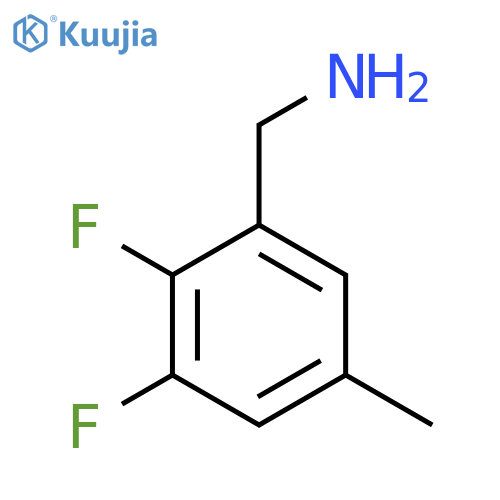Cas no 1059209-70-9 (2,3-Difluoro-5-methylbenzylamine)
2,3-ジフルオロ-5-メチルベンジルアミンは、有機合成中間体として重要な化合物です。フッ素原子とメチル基の導入により、高い電子求引性と立体効果を有し、医薬品や農薬の開発において有用な骨格を提供します。特に、フッ素化芳香族化合物としての特性を活かし、代謝安定性の向上や生物学的活性の最適化が可能です。ベンジルアミン部位はさらなる誘導体化に適しており、多様な官能基導入が容易です。高純度で供給可能なため、精密有機合成における信頼性の高い試薬として利用されています。

1059209-70-9 structure
商品名:2,3-Difluoro-5-methylbenzylamine
CAS番号:1059209-70-9
MF:C8H9F2N
メガワット:157.16056895256
CID:4789346
2,3-Difluoro-5-methylbenzylamine 化学的及び物理的性質
名前と識別子
-
- 2,3-Difluoro-5-methylbenzylamine
-
- インチ: 1S/C8H9F2N/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,4,11H2,1H3
- InChIKey: XNHQTOXUIPWBFN-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=C(C)C=C1CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 1.3
2,3-Difluoro-5-methylbenzylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010173-500mg |
2,3-Difluoro-5-methylbenzylamine |
1059209-70-9 | 97% | 500mg |
$806.85 | 2023-09-04 | |
| Alichem | A010010173-250mg |
2,3-Difluoro-5-methylbenzylamine |
1059209-70-9 | 97% | 250mg |
$475.20 | 2023-09-04 | |
| Alichem | A010010173-1g |
2,3-Difluoro-5-methylbenzylamine |
1059209-70-9 | 97% | 1g |
$1460.20 | 2023-09-04 |
2,3-Difluoro-5-methylbenzylamine 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
1059209-70-9 (2,3-Difluoro-5-methylbenzylamine) 関連製品
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
